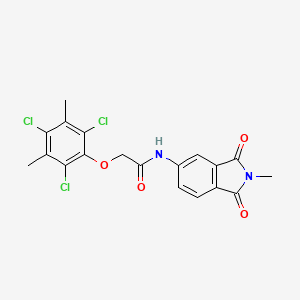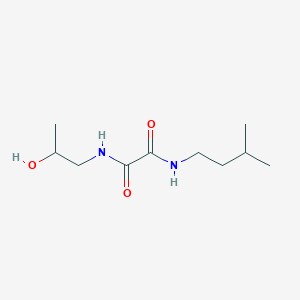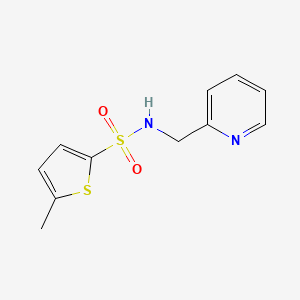
N-(2-furylmethyl)-3-phenoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furamidine is a heterocyclic organic compound that was first synthesized in the 1980s as an antiprotozoal agent. Since then, it has been extensively studied for its potential applications in various fields of scientific research, including molecular biology, biochemistry, and pharmacology.
Wirkmechanismus
Furamidine exerts its antiprotozoal activity by binding to the kinetoplast DNA of the organism and inhibiting its replication. It also has the ability to bind to RNA and DNA and inhibit their function, making it a potential tool for studying gene expression and regulation.
Biochemical and Physiological Effects:
Furamidine has been shown to have a wide range of biochemical and physiological effects. It has been shown to be cytotoxic to cancer cells, and has potential applications in the treatment of various types of cancer. In addition, it has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential tool for studying the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
Furamidine has several advantages for use in lab experiments. It is relatively easy to synthesize, and can be obtained in large quantities. It also has a wide range of potential applications, making it a versatile tool for scientific research. However, it also has several limitations. It is cytotoxic to both normal and cancer cells, making it difficult to use in vivo. In addition, it has limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on Furamidine. One area of interest is its potential applications in the treatment of cancer. It has been shown to be cytotoxic to cancer cells, and further research could explore its potential as a cancer therapy. Another area of interest is its potential applications in the field of gene regulation. It has been shown to bind to DNA and RNA, and future research could explore its potential as a tool for studying gene expression and regulation. Finally, further research could explore the potential of Furamidine as a tool for studying the immune system, given its anti-inflammatory and immunomodulatory effects.
In conclusion, Furamidine is a heterocyclic organic compound that has potential applications in various fields of scientific research. It has been extensively studied for its antiprotozoal activity, as well as its potential applications in molecular biology, biochemistry, and pharmacology. Further research could explore its potential applications in the treatment of cancer, gene regulation, and the immune system.
Synthesemethoden
Furamidine can be synthesized through a multi-step process involving the reaction of 3-phenoxybenzoyl chloride with furfurylamine, followed by the addition of sodium methoxide and subsequent acidification. The final product is obtained through recrystallization.
Wissenschaftliche Forschungsanwendungen
Furamidine has been extensively studied for its potential applications in scientific research. It has been shown to have antiprotozoal activity against a wide range of organisms, including Trypanosoma brucei, Leishmania donovani, and Plasmodium falciparum. In addition, it has been shown to have potential applications in the fields of molecular biology and biochemistry, as it can bind to DNA and RNA and inhibit their function.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-3-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c20-18(19-13-17-10-5-11-21-17)14-6-4-9-16(12-14)22-15-7-2-1-3-8-15/h1-12H,13H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTICWELYYIMQJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-3-phenoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)ethanol](/img/structure/B5118371.png)
![1-[3-(2-allylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5118375.png)


![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(2-methyl-2-propen-1-yl)benzamide](/img/structure/B5118402.png)
![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine](/img/structure/B5118410.png)


![2-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-indole](/img/structure/B5118417.png)
![5-[(2,6-difluorophenoxy)methyl]-N-methyl-N-(2-phenoxyethyl)-3-isoxazolecarboxamide](/img/structure/B5118421.png)

![N-[3-(methylthio)propyl]-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5118447.png)

